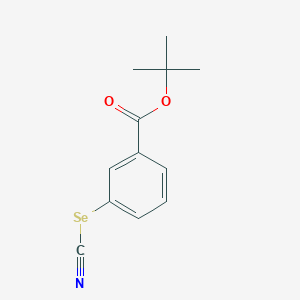![molecular formula C16H11N5O3 B15168387 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole CAS No. 627034-25-7](/img/structure/B15168387.png)
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole is a complex heterocyclic compound that features a tetrazole ring fused to an isoindole structure
Preparation Methods
The synthesis of 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired indole product .
Chemical Reactions Analysis
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s derivatives have shown potential as antiviral and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole can be compared with other similar compounds such as:
Indole derivatives: These compounds share the indole ring structure but differ in their substituents and functional groups.
Isoindole derivatives: These compounds have the isoindole ring but may lack the tetrazole ring or nitrobenzoyl group.
Tetrazole derivatives: These compounds contain the tetrazole ring but may have different substituents on the ring. The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
627034-25-7 |
|---|---|
Molecular Formula |
C16H11N5O3 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
(1-methyltetrazolo[5,1-a]isoindol-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H11N5O3/c1-19-16-13-5-3-2-4-12(13)14(20(16)18-17-19)15(22)10-6-8-11(9-7-10)21(23)24/h2-9H,1H3 |
InChI Key |
PNDFPOBBACDKSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C=CC=CC3=C(N2N=N1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)
![[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate](/img/structure/B15168322.png)
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)

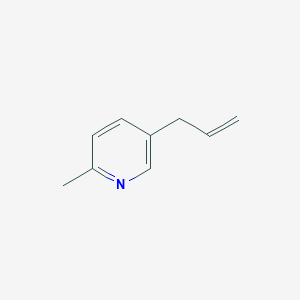
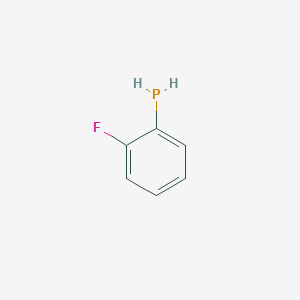
![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)
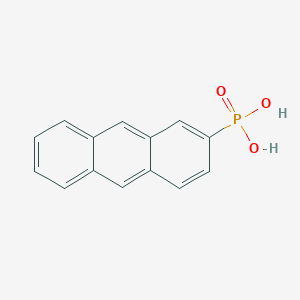
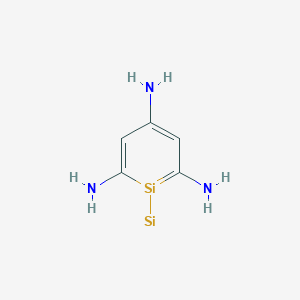
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)
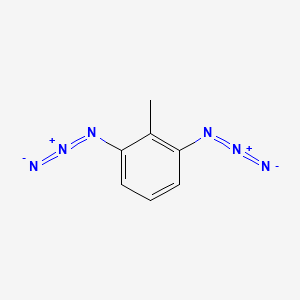
![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
